N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H16ClFN4O2S and its molecular weight is 430.88. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions. The general synthetic pathway may include:
- Formation of the Triazole Ring : The initial step often involves the condensation of appropriate hydrazine derivatives with substituted pyridine compounds.
- Sulfonamide Formation : The triazole intermediate is subsequently reacted with sulfonyl chlorides to yield the sulfonamide derivative.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of triazolo compounds possess significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Triazole derivatives are noted for their anticancer potential. They have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Compounds within this class have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR studies are crucial for understanding how structural modifications influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine and fluorine enhances the potency against microbial targets.
- Triazole Ring Influence : The triazole moiety is essential for biological activity; modifications on this ring can lead to significant changes in efficacy .
Case Studies
Several case studies highlight the biological activity of similar triazole compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited IC50 values ranging from 10 to 30 µM against E. coli and S. aureus, indicating promising antimicrobial activity .
- Anticancer Activity : Another investigation reported that specific triazole derivatives induced apoptosis in breast cancer cell lines with IC50 values as low as 20 µM .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-5-16(21)11-18)12-15-4-2-6-17(22)10-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDTJYAXBHDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.